(3R,5R)-t-Butyl 7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyheptanoate
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Overview
Description
6,7-Dihydro O-Butyl-rosuvastatin is a derivative of rosuvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is part of the statin class of medications, which work by inhibiting the enzyme HMG-CoA reductase, a key player in the biosynthesis of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro O-Butyl-rosuvastatin involves several steps, starting from the preparation of intermediates. One common method involves the use of diphenyl phosphene oxide derivatives as intermediates . The process is designed to be clean, economical, and scalable for industrial production, ensuring high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for 6,7-Dihydro O-Butyl-rosuvastatin typically involve large-scale chemical synthesis using optimized reaction conditions. These methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro O-Butyl-rosuvastatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
6,7-Dihydro O-Butyl-rosuvastatin has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry and for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: Used in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
6,7-Dihydro O-Butyl-rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol production in the liver, resulting in lower blood cholesterol levels . The compound also increases the expression of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL cholesterol from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin that is less potent than rosuvastatin but still effective in lowering cholesterol levels.
Pravastatin: A statin with a different metabolic pathway and lower potency compared to rosuvastatin.
Uniqueness
6,7-Dihydro O-Butyl-rosuvastatin is unique due to its specific chemical structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other statins . This uniqueness can translate to differences in efficacy, safety, and tolerability, making it a valuable addition to the statin class of medications .
Properties
Molecular Formula |
C26H38FN3O6S |
---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
tert-butyl (3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C26H38FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-11,16,19-20,31-32H,12-15H2,1-7H3/t19-,20-/m1/s1 |
InChI Key |
VAXGNKFGOGWGCI-WOJBJXKFSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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